molecular formula C6H10N2OS B8644623 4-(Ethoxymethyl)-1,3-thiazol-2-amine

4-(Ethoxymethyl)-1,3-thiazol-2-amine

Cat. No.: B8644623
M. Wt: 158.22 g/mol
InChI Key: DXGGSTABNUYNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(Ethoxymethyl)-1,3-thiazol-2-amine typically involves the reaction of ethoxymethylamine with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(Ethoxymethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-(Ethoxymethyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique ethoxymethyl group, which can influence its reactivity and biological activity. This structural difference can lead to distinct pharmacological properties and applications.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

4-(ethoxymethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2OS/c1-2-9-3-5-4-10-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8)

InChI Key

DXGGSTABNUYNML-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CSC(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-(4-ethoxymethyl-thiazol-2-yl)-acetamide (35 mg, 0.175 mmol) in THF (2 ml) was added 6N HCl (2 ml). The reaction was heated at 60° C. for 4 hours, stirred at room temperature overnight and then heated at 60° C. for additional 3 hours. The solution was concentrated to afford 4-ethoxymethyl-thiazol-2-ylamine as a viscous yellow oil (22 mg, 65% ). LC/MS m/z 159.05 (M+1)+; HPLC Rt: 0.34 min.
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.